Tris(4-methylnaphthalen-1-yl)phosphane sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(4-methylnaphthalen-1-yl)phosphane sulfide is a chemical compound belonging to the class of organophosphorus compounds It is characterized by the presence of three 4-methylnaphthalen-1-yl groups attached to a central phosphorus atom, which is further bonded to a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tris(4-methylnaphthalen-1-yl)phosphane sulfide typically involves the reaction of 4-methylnaphthalen-1-ylmagnesium bromide with phosphorus trichloride, followed by the introduction of sulfur. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process can be summarized as follows:
- Preparation of 4-methylnaphthalen-1-ylmagnesium bromide via Grignard reaction.
- Reaction of the Grignard reagent with phosphorus trichloride to form tris(4-methylnaphthalen-1-yl)phosphane.
- Introduction of sulfur to form the final product, this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Tris(4-methylnaphthalen-1-yl)phosphane sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the sulfide back to the corresponding phosphine.
Substitution: The compound can participate in substitution reactions where the 4-methylnaphthalen-1-yl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles can be employed under controlled conditions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Tris(4-methylnaphthalen-1-yl)phosphane.
Substitution: Derivatives with different substituents replacing the 4-methylnaphthalen-1-yl groups.
Scientific Research Applications
Tris(4-methylnaphthalen-1-yl)phosphane sulfide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential role in biological systems as a probe or reagent.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of tris(4-methylnaphthalen-1-yl)phosphane sulfide involves its interaction with molecular targets through its phosphorus and sulfur atoms. These interactions can influence various biochemical pathways and catalytic processes. The compound’s ability to form stable complexes with metals and other substrates is central to its function in catalysis and other applications .
Comparison with Similar Compounds
Tris(2-methoxy-5-vinylphenyl)phosphine: Similar in structure but with different substituents.
Triphenylphosphine sulfide: A well-known phosphine sulfide with different aromatic groups.
Tris(2-carboxyethyl)phosphine: Commonly used in biological studies as a reducing agent.
Uniqueness: Tris(4-methylnaphthalen-1-yl)phosphane sulfide is unique due to its specific structural arrangement, which imparts distinct electronic and steric properties. These properties make it particularly useful in specialized catalytic applications and as a precursor for the synthesis of complex organic molecules .
Properties
CAS No. |
4934-49-0 |
---|---|
Molecular Formula |
C33H27PS |
Molecular Weight |
486.6 g/mol |
IUPAC Name |
tris(4-methylnaphthalen-1-yl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C33H27PS/c1-22-16-19-31(28-13-7-4-10-25(22)28)34(35,32-20-17-23(2)26-11-5-8-14-29(26)32)33-21-18-24(3)27-12-6-9-15-30(27)33/h4-21H,1-3H3 |
InChI Key |
UJRCRLNWLOGLIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)P(=S)(C3=CC=C(C4=CC=CC=C43)C)C5=CC=C(C6=CC=CC=C65)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.